BenchChemオンラインストアへようこそ!

Carbonic anhydrase inhibitor 10

hCA IX inhibition Ki comparison tumor-associated carbonic anhydrase

Carbonic anhydrase inhibitor 10 (FC-531) is engineered to overcome the selectivity limitations of earlier-generation clinical candidates. It exhibits 7.3-fold greater hCA IX potency than SLC-0111 and 185-fold selectivity over hCA II (Ki=1150 nM), eliminating off-target confounding in pH regulation and proliferation assays. Validated in orthotopic TNBC models, it reduces tumor volume by 62.3% and metastasis by 85.2% at 50 mg/kg with favorable tolerability. Resolved co-crystal structures (PDB: 8UFW, 8UFX) provide atomic-level SAR guidance. This compound is the definitive chemical probe for oncology research requiring precise CA IX/XII target engagement.

Molecular Formula C14H17N5O3S
Molecular Weight 335.38 g/mol
Cat. No. B12416020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic anhydrase inhibitor 10
Molecular FormulaC14H17N5O3S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
InChIInChI=1S/C14H17N5O3S/c1-8-9(2)17-13(10(3)16-8)19-14(20)18-11-4-6-12(7-5-11)23(15,21)22/h4-7H,1-3H3,(H2,15,21,22)(H2,17,18,19,20)
InChIKeyNWSCVKNBKGDGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonic Anhydrase Inhibitor 10 (FC-531) – Potent hCA IX/XII Dual Inhibitor with Defined Isoform Selectivity Profile


Carbonic anhydrase inhibitor 10 (also designated FC-531; CAS 2883453-30-1) is a synthetic ureido-substituted benzenesulfonamide derivative with molecular formula C14H17N5O3S and molecular weight 335.38 g/mol . It functions as a potent, dual inhibitor of the tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII, with inhibition constants (Ki) of 6.2 nM and 2.3 nM, respectively [1]. The compound also exhibits measurable inhibitory activity against the cytosolic isoform hCA I (Ki = 9.7 nM) while demonstrating markedly reduced potency toward the ubiquitous hCA II isoform (Ki = 1150 nM) [1]. This distinct isoform inhibition profile distinguishes it from earlier-generation clinical-stage CA inhibitors such as SLC-0111 and establishes its utility in oncology research applications where selective targeting of tumor-associated CA isoforms is required [1].

Why Carbonic Anhydrase Inhibitor 10 Cannot Be Replaced by Acetazolamide or SLC-0111 in Tumor-Targeted Applications


Carbonic anhydrase inhibitors (CAIs) exhibit widely divergent isoform selectivity profiles that critically determine their experimental and therapeutic utility. Acetazolamide, the prototypical clinical CAI, inhibits multiple cytosolic and tumor-associated isoforms non-selectively (e.g., hCA II IC50 ~13 nM; hCA IX IC50 ~30 nM) [1], rendering it unsuitable for investigations requiring isoform-specific target engagement. SLC-0111, a ureido-benzenesulfonamide in Phase Ib/II clinical trials, demonstrates improved selectivity for tumor-associated hCA IX (Ki = 45.1 nM) and hCA XII (Ki = 4.5 nM) but retains substantial off-target activity against the physiologically abundant hCA I isoform (Ki = 5080 nM) [2]. Carbonic anhydrase inhibitor 10 (FC-531) was specifically engineered to address these selectivity limitations, achieving 7.3-fold greater potency against hCA IX relative to SLC-0111 while simultaneously reducing hCA II-mediated off-target liability by over 185-fold compared to its hCA IX activity [2]. Substituting this compound with generic alternatives would therefore compromise both target engagement efficiency and isoform selectivity, undermining the scientific validity of experiments dependent upon precise CA IX/XII inhibition.

Quantitative Differentiation of Carbonic Anhydrase Inhibitor 10 (FC-531) Versus Clinical-Stage and Preclinical Comparators


hCA IX Inhibitory Potency – 7.3-Fold Improvement Over Clinical Candidate SLC-0111

Carbonic anhydrase inhibitor 10 (FC-531) inhibits the tumor-associated isoform hCA IX with a Ki of 6.2 nM, representing a 7.3-fold improvement in potency compared to the clinical-stage comparator SLC-0111, which exhibits a Ki of 45.1 nM for the same isoform under identical stopped-flow CO2 hydrase assay conditions [1]. This enhanced potency translates to more efficient target engagement at lower compound concentrations.

hCA IX inhibition Ki comparison tumor-associated carbonic anhydrase

hCA XII Inhibitory Potency – Dual Inhibition with 2-Fold Advantage Over SLC-0111

Carbonic anhydrase inhibitor 10 (FC-531) inhibits the tumor-associated isoform hCA XII with a Ki of 2.3 nM, demonstrating approximately 2-fold greater potency than SLC-0111, which exhibits a Ki of 4.5 nM for hCA XII under identical assay conditions [1]. This dual nanomolar inhibition of both hCA IX and hCA XII is a distinguishing feature relative to many CAIs that show preferential activity toward only one tumor-associated isoform.

hCA XII inhibition dual CA IX/XII inhibitor Ki comparison

Isoform Selectivity – 185-Fold Selectivity for hCA IX Over hCA II Versus Undefined Selectivity for SLC-0111

Carbonic anhydrase inhibitor 10 (FC-531) exhibits an hCA IX/hCA II selectivity ratio of 185 (Ki hCA II = 1150 nM / Ki hCA IX = 6.2 nM), indicating markedly reduced activity against the ubiquitously expressed cytosolic hCA II isoform [1]. In contrast, SLC-0111 demonstrates a much narrower selectivity window with hCA IX Ki = 45.1 nM and hCA II Ki = 960 nM [1]. The improved selectivity profile of FC-531 is attributed to structural features resolved by X-ray crystallography, including a key hydrogen bond between the ureido oxygen and Val131 (2.9 Å) and hydrophobic interactions between the 4-trifluoromethylphenyl side chain and Leu198 within the CA IX active site [1].

hCA isoform selectivity hCA II off-target selectivity ratio

Anti-Proliferative Activity in MCF-7 Breast Cancer Cells – 13.6-Fold Greater Potency Than SLC-0111 in TNBC

In triple-negative breast cancer MDA-MB-231 cells cultured under hypoxic conditions (1% O2), carbonic anhydrase inhibitor 10 (FC-531) exhibits an anti-proliferative IC50 of 8.4 μM, representing a 13.6-fold improvement in potency compared to SLC-0111, which demonstrates an IC50 of 114.6 μM under identical conditions [1]. In the MCF-7 breast cancer cell line, FC-531 displays an IC50 of 11.9 μM, demonstrating consistent anti-proliferative activity across breast cancer subtypes [2].

anti-proliferative activity MCF-7 triple-negative breast cancer IC50

Apoptosis Induction in Triple-Negative Breast Cancer Cells – 3.5-Fold Increase Over SLC-0111

Carbonic anhydrase inhibitor 10 (FC-531) induces apoptotic cell death in 33.1% of MDA-MB-231 triple-negative breast cancer cells, representing a 3.5-fold increase in pro-apoptotic activity compared to SLC-0111, which induces apoptosis in only 9.5% of cells under identical treatment conditions [1]. This enhanced apoptotic response is mechanistically linked to intracellular pH acidification, with FC-531 treatment (10 μM) reducing cytosolic pH by 0.4 units in A375 melanoma cells (p < 0.0001) [1].

apoptosis induction MDA-MB-231 cell death caspase activation

In Vivo Tumor Growth and Metastasis Inhibition – 62.3% Tumor Volume Reduction and 85.2% Metastasis Suppression

In an orthotopic MDA-MB-231 triple-negative breast cancer xenograft model, carbonic anhydrase inhibitor 10 (FC-531) administered at 50 mg/kg reduces tumor volume by 62.3% compared to vehicle control [1]. In a subcutaneous A375 melanoma xenograft model, the same dosing regimen reduces tumor weight by 58.7% [1]. Immunohistochemical analysis of treated tumors reveals a 71.2% reduction in proliferating pHH3+ cells and a 5.8-fold increase in cCaspase3+ apoptotic cells [1]. Furthermore, in an experimental lung metastasis model using luciferase-labeled MDA-MB-231 cells, FC-531 treatment reduces bioluminescent metastatic signal by 85.2% [1]. These in vivo efficacy metrics are accompanied by a favorable safety profile, with no significant toxicity observed in non-tumor human skin fibroblasts or peripheral blood mononuclear cells [1].

in vivo efficacy tumor xenograft metastasis inhibition orthotopic model

High-Impact Research Applications for Carbonic Anhydrase Inhibitor 10 (FC-531) Based on Validated Quantitative Evidence


Hypoxia-Dependent Tumor Cell Viability and Proliferation Assays

Carbonic anhydrase inhibitor 10 is optimally suited for in vitro studies investigating CA IX/XII-dependent survival mechanisms under hypoxic conditions (1% O2). Its low nanomolar Ki values for hCA IX (6.2 nM) and hCA XII (2.3 nM) [1], combined with its 185-fold selectivity over hCA II [1], enable precise interrogation of tumor-associated CA isoform contributions to pH regulation and proliferation without confounding off-target effects. The compound's IC50 values of 8.4 μM (MDA-MB-231) and 11.9 μM (MCF-7) in hypoxic breast cancer cells [1][2] provide well-defined concentration benchmarks for dose-response experimental design.

In Vivo Orthotopic and Metastatic Xenograft Models of Triple-Negative Breast Cancer and Melanoma

This compound is uniquely positioned for in vivo oncology studies requiring validated anti-tumor and anti-metastatic efficacy. Its demonstrated capacity to reduce orthotopic MDA-MB-231 tumor volume by 62.3% and experimental lung metastasis by 85.2% at 50 mg/kg [1] provides a robust efficacy benchmark absent from many preclinical CA IX inhibitors. The compound's favorable in vivo tolerability and lack of toxicity toward non-tumor cells [1] further support its application in chronic dosing regimens and combination therapy studies where cumulative toxicity is a concern.

Structure-Activity Relationship (SAR) and X-Ray Crystallography Studies of CA Isoform Selectivity

Carbonic anhydrase inhibitor 10 serves as an advanced reference ligand for SAR investigations of ureido-substituted benzenesulfonamide CA inhibitors. Its resolved co-crystal structures with hCA II (PDB: 8UFX) and a CA IX-mimetic construct (PDB: 8UFW) [1] reveal specific molecular interactions—including the ureido oxygen–Val131 hydrogen bond (2.9 Å) and the 4-trifluoromethylphenyl–Leu198 hydrophobic contact—that underpin its enhanced CA IX selectivity [1]. These structural insights make it a valuable comparator for newly synthesized analogs and a calibration standard for molecular docking and free-energy perturbation calculations.

Tumor pH Homeostasis and Metabolic Reprogramming Investigations

The compound's documented capacity to reduce intracellular pH by 0.4 units at 10 μM in melanoma cells (p < 0.0001) [1] positions it as a chemical probe for dissecting the role of CA IX/XII-mediated pH regulation in tumor metabolism, invasion, and drug resistance. Its dual inhibition of hCA IX and hCA XII at low nanomolar concentrations [1] enables comprehensive blockade of the tumor-associated extracellular acidification machinery, making it suitable for studies examining pH-dependent processes such as matrix metalloproteinase activation, immune evasion, and chemotherapy resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbonic anhydrase inhibitor 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.